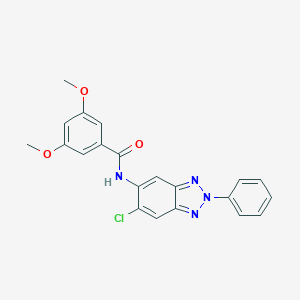![molecular formula C19H21ClN2O4 B278213 N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B278213.png)
N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide, also known as ODM-201, is a non-steroidal androgen receptor inhibitor that has been developed for the treatment of advanced prostate cancer. It is a potent and selective inhibitor of androgen receptor signaling, which plays a critical role in the development and progression of prostate cancer.
作用機序
N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide is a potent and selective inhibitor of androgen receptor signaling. It binds to the androgen receptor with high affinity and specificity, preventing the binding of androgens such as testosterone and dihydrotestosterone. This inhibition of androgen receptor signaling leads to the suppression of prostate cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to inhibit the growth of prostate cancer cells both in vitro and in vivo. N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has also been shown to have a favorable safety profile, with a low incidence of adverse events in clinical trials.
実験室実験の利点と制限
N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has several advantages for lab experiments. It is a potent and selective inhibitor of androgen receptor signaling, making it a valuable tool for studying the role of androgen receptor signaling in prostate cancer. N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has also been shown to have a favorable safety profile, making it suitable for use in preclinical studies. However, N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has some limitations for lab experiments. It is a relatively new drug, and its long-term effects are not yet fully understood. Additionally, N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide is currently only approved for the treatment of advanced prostate cancer, limiting its use in other areas of research.
将来の方向性
There are several future directions for research on N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide. One area of research is the development of combination therapies that include N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide. Combination therapies may enhance the anti-tumor activity of N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide and improve patient outcomes. Another area of research is the identification of biomarkers that can predict response to N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide. This may help identify patients who are most likely to benefit from treatment with N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide. Finally, there is a need for further research on the long-term effects of N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide, particularly in patients who receive long-term treatment.
合成法
The synthesis of N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide involves the reaction of 2-chloro-4-nitrophenol with 2-methoxyaniline to form 2-chloro-4-(2-methoxyanilino)phenol. This intermediate is then reacted with 2-chloroacetyl chloride to form 2-chloro-N-(2-methoxyphenyl)-N-(2-chloro-4-hydroxyphenyl)acetamide. Finally, this intermediate is reacted with 2-methylpropanoyl chloride to form N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide.
科学的研究の応用
N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has been extensively studied in preclinical and clinical trials for the treatment of advanced prostate cancer. It has shown promising results in both preclinical and clinical studies, demonstrating potent and selective inhibition of androgen receptor signaling. N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has also been shown to have a favorable safety profile in clinical trials, with a low incidence of adverse events.
特性
製品名 |
N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide |
|---|---|
分子式 |
C19H21ClN2O4 |
分子量 |
376.8 g/mol |
IUPAC名 |
N-[4-[[2-(2-chlorophenoxy)acetyl]amino]-2-methoxyphenyl]-2-methylpropanamide |
InChI |
InChI=1S/C19H21ClN2O4/c1-12(2)19(24)22-15-9-8-13(10-17(15)25-3)21-18(23)11-26-16-7-5-4-6-14(16)20/h4-10,12H,11H2,1-3H3,(H,21,23)(H,22,24) |
InChIキー |
LFDMEOJHDVYIRY-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2Cl)OC |
正規SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-bromo-4,6-dimethylphenoxy)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278132.png)
![3,5-diethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B278135.png)


![3,4,5-triethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278139.png)
![3-(2,4-dichlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B278141.png)
![3-(4-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B278142.png)
![N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-4-isopropoxybenzamide](/img/structure/B278143.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-3-methoxybenzamide](/img/structure/B278145.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide](/img/structure/B278146.png)
![3-methoxy-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B278147.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-isobutyrylthiourea](/img/structure/B278148.png)
![Methyl 3-[(5-bromo-2-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278151.png)
![Methyl 3-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278152.png)